(3-Fluoro-4-methylphenyl)acetic acid ethyl ester

Description

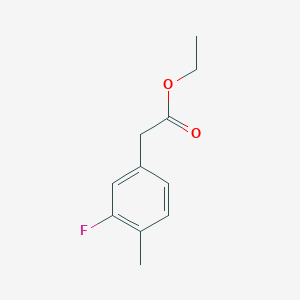

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-fluoro-4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQBUJIVYGOEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)acetic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of (3-Fluoro-4-methylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of (3-Fluoro-4-methylphenyl)acetic acid chloride, which is reacted with ethanol in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)acetic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (3-Fluoro-4-methylphenyl)acetic acid and ethanol.

Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) results in the formation of (3-Fluoro-4-methylphenyl)ethanol.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: (3-Fluoro-4-methylphenyl)acetic acid and ethanol.

Reduction: (3-Fluoro-4-methylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of (3-Fluoro-4-methylphenyl)acetic acid ethyl ester span various scientific domains:

Organic Synthesis

- Serves as an intermediate in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Pharmaceuticals

- Investigated for its potential use in drug development as a building block for active pharmaceutical ingredients (APIs). The compound's structure allows for modifications that can enhance biological activity.

Biological Studies

- Used to study the effects of fluorine substitution on the biological activity of phenylacetic acid derivatives. Research indicates that fluorine can significantly impact binding affinity and selectivity towards specific enzymes or receptors.

Material Science

- Explored for developing novel materials with enhanced thermal stability or unique electronic characteristics.

Case Studies

Several case studies highlight the biological relevance and applications of this compound:

Antiproliferative Effects

A series of experiments demonstrated that fluorinated phenylacetic acids significantly inhibited cell growth in breast cancer models, indicating that structural modifications can lead to variations in biological potency.

Mechanistic Insights

Research elucidated that fluorine substitution affects not only binding affinity but also metabolic stability, influencing overall therapeutic efficacy.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)acetic acid ethyl ester depends on its specific application. In biological systems, the ester may undergo hydrolysis to release (3-Fluoro-4-methylphenyl)acetic acid, which can then interact with various molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Physicochemical Properties

Fluorine and Methyl Groups: The 3-fluoro and 4-methyl substituents in the target compound enhance lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs, improving membrane permeability .

Trifluoromethyl vs. Methyl :

- Ethyl 4-(trifluoromethyl)phenylacetate (CAS 721-63-1) exhibits higher metabolic stability and resistance to enzymatic degradation due to the strong electron-withdrawing effect of CF₃ .

Nitro Group Introduction :

- Methyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS 169339-41-7) has a nitro group that increases reactivity, making it useful in electrophilic substitution reactions. However, nitro groups may confer toxicity concerns .

α-Keto Esters :

- Compounds like 2-(2-fluorophenyl)-2-oxoacetic acid ethyl ester (CAS 9560) feature an α-keto group, enabling chelation of metal ions. This property is absent in the target compound, limiting its utility in coordination chemistry .

Biological Activity

(3-Fluoro-4-methylphenyl)acetic acid ethyl ester is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and applications, supported by relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The ethyl ester functional group enhances its lipophilicity, which may influence its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Esterification : The most common method involves the reaction of (3-Fluoro-4-methylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Acid Chloride Method : Alternatively, the reaction of (3-Fluoro-4-methylphenyl)acetic acid chloride with ethanol in the presence of a base (e.g., pyridine) can yield higher purity and yield.

The biological activity of this compound is primarily attributed to its hydrolysis into (3-Fluoro-4-methylphenyl)acetic acid, which can interact with various molecular targets. The presence of the fluorine atom is significant as it can enhance binding affinity and selectivity towards specific enzymes or receptors, thereby modulating biological responses.

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. For instance, related compounds with similar structural motifs have shown promising results against various cancer cell lines:

- In Vitro Studies : Compounds with fluorine substitutions exhibited significant antiproliferative activity in MCF-7 breast cancer cells, with IC50 values indicating potent effects at nanomolar concentrations .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 32 | 0.075 | MCF-7 |

| Compound 33 | 0.095 | MCF-7 |

| Control (CA-4) | 0.0035 | MCF-7 |

These findings suggest that modifications on the phenyl ring can lead to enhanced anticancer properties.

Other Biological Activities

In addition to anticancer properties, this compound has been explored for:

- Antimicrobial Activity : Related compounds have been investigated for their potential as antimicrobial agents, targeting various bacterial strains.

- Enzyme Inhibition : The compound's derivatives have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways, which can have implications in drug design .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Antiproliferative Effects : A series of experiments demonstrated that fluorinated phenylacetic acids significantly inhibited cell growth in breast cancer models, indicating that structural modifications can lead to variations in biological potency .

- Mechanistic Insights : Research elucidated that fluorine substitution affects not only binding affinity but also metabolic stability, influencing overall therapeutic efficacy.

Comparison with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with similar compounds:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| (3-Fluoro-4-methoxyphenyl)acetic acid ethyl ester | Methoxy | Moderate anticancer activity |

| (3-Fluoro-4-chlorophenyl)acetic acid ethyl ester | Chlorine | Lower potency compared to fluorinated analogs |

| (3-Fluoro-4-methylphenyl)acetic acid methyl ester | Methyl | Increased lipophilicity but reduced activity |

Q & A

Q. How can computational methods predict the compound’s environmental fate and toxicity?

- Methodology :

- QSAR Models : Use EPI Suite to estimate biodegradation (e.g., BIOWIN score) and ecotoxicity (LC50 for fish).

- Molecular Dynamics : Simulate interactions with soil organic matter to predict mobility. Fluorine’s electronegativity may enhance adsorption to clay minerals .

- Validation : Compare predictions with experimental soil column studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.